1-(piperazin-1-yl)-4-benzylphthalazine
Description
Properties
Molecular Formula |
C19H20N4 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-benzyl-4-piperazin-1-ylphthalazine |
InChI |
InChI=1S/C19H20N4/c1-2-6-15(7-3-1)14-18-16-8-4-5-9-17(16)19(22-21-18)23-12-10-20-11-13-23/h1-9,20H,10-14H2 |
InChI Key |
FAUTUEONNKGIOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Phthalazine Backbone
The phthalazine core is typically synthesized via cyclocondensation reactions. A common approach involves reacting substituted phthalic anhydrides with hydrazine hydrate. For example, 4-benzylphthalazin-1(2H)-one can be synthesized by cyclizing benzyl-substituted phthalic acid derivatives with hydrazine under reflux. This intermediate serves as a precursor for subsequent functionalization.
Chlorination of the Phthalazine Core
To introduce a leaving group at position 1, 4-benzylphthalazin-1(2H)-one is treated with phosphorus oxychloride (POCl₃). This reaction converts the ketone group into a chloride, yielding 1-chloro-4-benzylphthalazine. Optimal conditions involve heating at 80–100°C for 4–6 hours, achieving conversions >90%.
Piperazine Substitution Strategies
Nucleophilic Aromatic Substitution
The chloride at position 1 undergoes nucleophilic displacement with piperazine. Reactions are conducted in polar aprotic solvents (e.g., DMF or THF) with excess piperazine (2.5–3.0 equivalents) and a base (e.g., K₂CO₃) to neutralize HCl byproducts. Key parameters include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 80–100°C | 68–75 | |
| Reaction Time | 12–24 hours | - | |
| Solvent | Anhydrous DMF | - |
This method prioritizes simplicity but requires rigorous purification to remove unreacted piperazine.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate substitution. For instance, combining 1-chloro-4-benzylphthalazine with piperazine under microwaves (150 W, 120°C) reduces reaction time to 30–60 minutes while maintaining yields of 70–78%. This approach minimizes side products like N-alkylated derivatives.
Alternative Routes: Coupling and Catalytic Methods
Buchwald-Hartwig Amination
Palladium-catalyzed coupling offers a regioselective pathway. Using Pd₂(dba)₃ and Xantphos as ligands, 1-bromo-4-benzylphthalazine reacts with piperazine in toluene at 110°C. This method achieves moderate yields (60–65%) but requires inert conditions and costly catalysts.
Reductive Amination
In a two-step process, 4-benzylphthalazine-1-amine is synthesized via reduction of the corresponding nitro compound. Subsequent reductive amination with piperazine using NaBH₃CN in methanol yields the target compound. While feasible, this route is less efficient (yields: 50–55%) due to competing side reactions.
Analytical Characterization and Validation
Spectroscopic Confirmation
Successful synthesis is verified through:
Purity Assessment
HPLC analyses (C18 column, acetonitrile/water gradient) show ≥95% purity for optimized methods. Impurities include residual piperazine (<2%) and dehalogenated byproducts (<3%).
Comparative Evaluation of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | Low cost, simplicity | Long reaction time | 68–75 |
| Microwave-Assisted | Rapid, high efficiency | Specialized equipment | 70–78 |
| Buchwald-Hartwig | Regioselective | Expensive catalysts | 60–65 |
| Reductive Amination | Mild conditions | Low yield | 50–55 |
Challenges and Optimization Strategies
Solvent Selection
Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate isolation. Switching to THF with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves yields by 10–12%.
Chemical Reactions Analysis
Types of Reactions
1-(piperazin-1-yl)-4-benzylphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced to the phthalazine core or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(piperazin-1-yl)-4-benzylphthalazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The benzyl group in 1-(piperazin-1-yl)-4-benzylphthalazine provides a hydrophobic aromatic interaction surface, distinguishing it from the p-tolyl variant, which introduces steric and electronic effects via the methyl group .
- Biphenyl-piperazine derivatives (e.g., ) prioritize aryl piperazine linkages for antipsychotic activity, whereas the phthalazine scaffold in the target compound may favor osteoclast-related inhibition.
Enzyme Inhibition
- RANKL Inhibition : 1-(Piperazin-1-yl)-4-benzylphthalazine analogues (e.g., 7756003) demonstrated RANKL inhibitory activity through scaffold optimization, with the benzyl group critical for binding orientation. Removal of the N-linked carbonyl substituent (as in 7747909) reduced potency, highlighting the necessity of the piperazine’s electron-rich environment.
- BACE1 Inhibition : Indole-piperazine hybrids (e.g., 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole) showed IC50 values of ~20 mM for BACE1, a target in Alzheimer’s disease. The phthalazine-based compound’s activity in this context remains unexplored, suggesting scaffold-dependent target specificity.
Antipsychotic Activity
Biphenyl-piperazine derivatives () displayed anti-dopaminergic and anti-serotonergic activity, with QSAR models linking electron affinity (EA) and brain/blood partition coefficients (QPlogBB) to efficacy. The phthalazine compound’s lack of biphenyl motifs may limit its utility in neuropsychiatric disorders.
Q & A
Q. Methodological Approach :
Meta-Analysis : Compare IC50 values across studies using standardized normalization (e.g., fold-change relative to controls).
Computational Modeling : Use molecular docking to predict binding modes and explain activity discrepancies .
What spectroscopic and crystallographic techniques are essential for confirming the structural integrity of synthesized derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and purity. For example, aromatic proton splitting patterns distinguish para- vs. meta-substituted benzyl groups .
- X-Ray Crystallography : Resolves absolute configuration and packing effects. The crystal structure of related piperazine derivatives (e.g., 2-chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone) validates bond angles and torsional strain .
Q. Advanced Application :
- Dynamic NMR : Detects rotational barriers in piperazine rings, which influence conformational stability and biological activity .
How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetic profiles?
Q. Advanced Research Focus
- Hydrophobic Substituents : Adding lipophilic groups (e.g., 4-fluorobenzyl) enhances blood-brain barrier penetration, as seen in neuroactive derivatives .
- Polar Modifications : Introducing hydroxyl or methoxy groups improves aqueous solubility but may reduce membrane permeability. For example, 4-hydroxyphenylpiperazine derivatives show lower logP values compared to halogenated analogs .
Q. Experimental Design :
LogP Measurement : Use shake-flask or HPLC-based methods to quantify partition coefficients.
In Vivo Pharmacokinetics : Assess bioavailability and half-life in rodent models for lead optimization .
What safety protocols are recommended for handling 1-(piperazin-1-yl)-4-benzylphthalazine derivatives in laboratory settings?
Q. Basic Research Focus
Q. Advanced Consideration :
- Toxicology Screening : Conduct acute oral toxicity (OECD 423) and Ames tests to identify mutagenic risks .
How do researchers validate target engagement for 1-(piperazin-1-yl)-4-benzylphthalazine in complex biological systems?
Q. Advanced Research Focus
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
